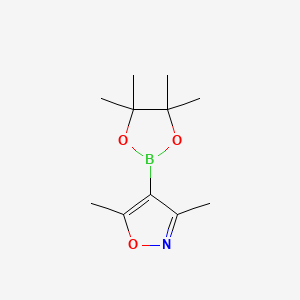

3,5-Dimethylisoxazole-4-boronic acid pinacol ester

Übersicht

Beschreibung

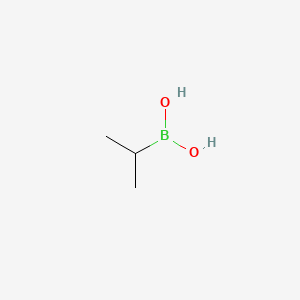

3,5-Dimethylisoxazole-4-boronic acid pinacol ester: is a boronic acid derivative with the molecular formula C₁₁H₁₈BNO₃ and a molecular weight of 223.08 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen:

Die Synthese von 3,5-Dimethylisoxazol-4-borsäure-Pinacolester beinhaltet typischerweise die Reaktion von 3,5-Dimethylisoxazol mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter einer inerten Atmosphäre, üblicherweise Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird für mehrere Stunden auf eine Temperatur von 80-100 °C erhitzt .

Industrielle Produktionsmethoden:

In industrieller Umgebung erfolgt die Produktion von 3,5-Dimethylisoxazol-4-borsäure-Pinacolester nach ähnlichen Syntheserouten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren kann die Effizienz und Ausbeute der Reaktion verbessern. Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Suzuki-Miyaura-Kreuzkupplung: Dies ist die häufigste Reaktion, an der 3,5-Dimethylisoxazol-4-borsäure-Pinacolester beteiligt ist.

Häufige Reagenzien und Bedingungen:

Palladiumkatalysatoren: Wie z.B. Palladium(II)acetat oder Palladium(II)chlorid.

Basen: Wie z.B. Kaliumcarbonat oder Natriumhydroxid.

Lösungsmittel: Übliche Lösungsmittel sind Tetrahydrofuran (THF) und Dimethylformamid (DMF).

Hauptprodukte:

Biarylverbindungen: Entstehen durch Suzuki-Miyaura-Kreuzkupplungsreaktionen.

Alkohole oder Borsäuren: Entstehen durch Oxidationsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie:

3,5-Dimethylisoxazol-4-borsäure-Pinacolester wird in großem Umfang bei der Synthese komplexer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien. Seine Rolle in Suzuki-Miyaura-Kreuzkupplungsreaktionen macht es zu einem wertvollen Reagenz für den Aufbau von Biarylstrukturen, die in vielen biologisch aktiven Verbindungen vorkommen .

Biologie und Medizin:

In der pharmazeutischen Chemie wird diese Verbindung zur Synthese potenzieller Medikamentenkandidaten verwendet. Die durch seine Reaktionen gebildeten Biarylstrukturen werden häufig in Molekülen mit therapeutischen Eigenschaften gefunden, wie z.B. Antikrebs- und Entzündungshemmern .

Industrie:

Im Industriesektor wird 3,5-Dimethylisoxazol-4-borsäure-Pinacolester bei der Herstellung von fortschrittlichen Materialien verwendet, darunter Polymere und elektronische Komponenten. Seine Fähigkeit, stabile Kohlenstoff-Kohlenstoff-Bindungen zu bilden, macht es zu einem wichtigen Reagenz in der Materialwissenschaft .

5. Wirkmechanismus

Der Wirkmechanismus von 3,5-Dimethylisoxazol-4-borsäure-Pinacolester beinhaltet hauptsächlich seine Rolle als Borsäureester in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Der Palladiumkatalysator erleichtert die Bildung eines Palladium-Bor-Komplexes, der dann eine Transmetallierung mit einem Aryl- oder Vinylhalogenid eingeht. Dies wird von einer reduktiven Eliminierung gefolgt, um das gewünschte Biaryl- oder Alkenylprodukt zu bilden .

Molekuläre Zielstrukturen und Pfade:

Palladiumkatalysator: Der Palladiumkatalysator ist für die Aktivierung des Borsäureesters und des Halogenids unerlässlich.

Base: Die Base deprotoniert den Borsäureester und macht ihn reaktiver gegenüber dem Palladiumkatalysator.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or alkenyl product .

Molecular Targets and Pathways:

Palladium Catalyst: The palladium catalyst is essential for the activation of the boronic ester and the halide.

Base: The base deprotonates the boronic ester, making it more reactive towards the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3,5-Dimethylpyrazol-4-borsäure-Pinacolester

- 3,5-Dimethylisoxazol-4-borsäure

- 3,5-Dimethylisoxazol-4-borsäure-Neopentylglycolester

Einzigartigkeit:

3,5-Dimethylisoxazol-4-borsäure-Pinacolester ist aufgrund seiner hohen Stabilität und Reaktivität in Suzuki-Miyaura-Kreuzkupplungsreaktionen einzigartig. Die Pinacolestergruppe bietet sterischen Schutz, wodurch die Stabilität der Verbindung im Vergleich zu anderen Borsäuren und Estern erhöht wird .

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHETBAROWASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374433 | |

| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832114-00-8 | |

| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)